molecular formula C2H3ClO B048367 acetyl-2-13C chloride CAS No. 14770-40-2

acetyl-2-13C chloride

Cat. No. B048367
CAS RN: 14770-40-2
M. Wt: 79.49 g/mol
InChI Key: WETWJCDKMRHUPV-OUBTZVSYSA-N
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Description

Acetyl-2-13C chloride is a compound that is used in many scientific experiments and research applications. It is a derivative of acetic acid, which is a simple carboxylic acid. This compound is a labeled compound, meaning that it contains an isotope of carbon (13C) that is not naturally occurring. This isotope of carbon is used in many scientific experiments as it allows researchers to track the movement and reactions of the labeled compound within a system.

Scientific Research Applications

  • Synthesis of Organophosphorus Compounds : It is used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This synthesis facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates or aryl(benzyl) (Yuan, Chen, & Wang, 1991).

  • Preparation of Silyl Derivatives : Acetyl chloride, when combined with different solvents and bases, can prepare silyl derivatives of α- and β-cyclodextrines containing acetyl substituents on secondary hydroxy groups (Grachev et al., 2011).

  • Studying Interconversion of Acetyl and Terminal Carbonyls : The 13C-labeled acetyl complex (5-In)(CO)3Fe13C(O)CH3 is used for studying the interconversion of acetyl and terminal carbonyls (Forschner & Cutler, 1989).

  • Enhancing NMR Spectra in Biomolecular Research : Acetic anhydride labeling can enhance nuclear magnetic resonance spectra of biomolecules, potentially identifying biomarkers with clinical significance (Wilson et al., 2009).

  • Probing Ketone Body Metabolism : Hyperpolarized 13C-acetoacetate and 13C-hydroxybutyrate can be effective in vivo probes of ketone body metabolism in the heart (Miller et al., 2018).

  • Forensic Applications : Isotopic analysis of 13C can be used for forensic purposes, such as determining common-batch samples, geographical origin, and identifying the source of acetic anhydride used in drug trafficking (Besacier et al., 1997).

  • Oil Spill Cleanup Material Development : Acetylation of raw cotton with acetic anhydride and DMAP catalyst can develop hydrophobic, biodegradable, cellulosic sorbent materials for oil spill cleanup (Adebajo & Frost, 2004).

  • Lignin Analysis : Acetylation of lignin with [1-13C]-acetyl chloride in pyridine offers a highly sensitive alternative to the standard method for analysis of changes in acetyl environments (Orejuela & Helm, 1996).

  • Biomolecular Structural Characterization : 13C-enriched sites in natural carbohydrate products can be used for structural characterization of biomolecules, potentially revealing important biological information (Yu & Prestegard, 2006).

  • Microwave Spectroscopy : Acetyl chloride's microwave spectrum reveals information about the double bond and ionic character of the C-Cl bond (Sinnott, 1961).

Safety and Hazards

Acetyl-2-13C chloride is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . It reacts violently with water and its vapors may form explosive mixtures with air . Containers may explode when heated .

Mechanism of Action

Acetyl-2-13C chloride, also known as Acetyl -2-13C chloride, is a chemical compound with the linear formula 13CH3COCl . It is a stable isotope-labeled compound, often used in scientific research

Target of Action

Acetyl chloride, the unlabeled counterpart, is known to be a reagent in organic synthesis, often used for acetylation, the process of introducing an acetyl group into a molecule .

Mode of Action

As an acetylating agent, it is reasonable to assume that it may interact with its targets by transferring its acetyl group . The presence of the 13C label allows for tracking of the compound and its metabolites in biochemical reactions .

Biochemical Pathways

Acetyl chloride is involved in various biochemical reactions, particularly those involving acetylation . The 13C label in this compound can be used to trace its involvement in these reactions .

Pharmacokinetics

It is known that the compound has a molecular weight of 7949 , which may influence its absorption and distribution. Its stability and reactivity suggest that it may be rapidly metabolized and excreted .

Result of Action

As an acetylating agent, it may modify proteins and other molecules, potentially altering their function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemical species . It is stored at temperatures between 2-8°C, indicating that it may degrade at higher temperatures .

properties

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14770-40-2
Record name Acetyl -2-13C chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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